molecular formula C13H16FNO2 B1401001 2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid CAS No. 1316217-68-1

2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B1401001
CAS No.: 1316217-68-1
M. Wt: 237.27 g/mol
InChI Key: MODQAALOLKTDLA-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpyrrolidine-2-carboxylic acid under basic conditions. Common reagents used in this synthesis include sodium hydride and sodium methoxide . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a fluorophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-15-8-2-7-13(15,12(16)17)9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODQAALOLKTDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid
Reactant of Route 3
2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid
Reactant of Route 4
2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid
Reactant of Route 5
2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid
Reactant of Route 6
2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid

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